molecular formula C6H16Cl2Si2 B1585126 1,2-Bis(chlorodimethylsilyl)ethane CAS No. 13528-93-3

1,2-Bis(chlorodimethylsilyl)ethane

Cat. No.: B1585126
CAS No.: 13528-93-3
M. Wt: 215.26 g/mol
InChI Key: VGQOKOYKFDUPPJ-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The discovery and development of this compound emerged as part of the broader evolution of organosilicon chemistry, which began in the mid-19th century with groundbreaking work by Charles Friedel and James Crafts. In 1863, these French chemists synthesized the first organosilicon compound, tetraethylsilane, by reacting tetrachlorosilane with diethylzinc, marking the inception of organosilicon chemistry. This pioneering achievement laid the foundation for subsequent developments in the field, leading to the systematic exploration of silicon-carbon bond formation and the synthesis of increasingly complex organosilicon structures.

The historical trajectory of organosilicon chemistry gained significant momentum through the extensive research conducted by Frederic Stanley Kipping in the early 20th century. Kipping, who coined the term "silicone" in 1904, pioneered the use of Grignard reagents to synthesize alkylsilanes and arylsilanes while also preparing silicone oligomers and polymers for the first time. His contributions were so significant that the Dow Chemical Company established an award in the 1960s recognizing outstanding achievements in silicon chemistry. The systematic study of organosilicon compounds continued with Alfred Stock's work, who discovered numerous silanes and expanded the understanding of silicon-hydrogen bonds.

The development of this compound specifically emerged from the advancement of the Direct process, also known as the Müller-Rochow process, which was first described by Eugene Rochow in 1945. This industrial method revolutionized organosilicon chemistry by enabling the large-scale production of methyl chlorosilanes through the reaction of methyl chloride with silicon-copper alloys. The reaction produces approximately 1 million tons of organosilicon compounds annually, with dimethyldichlorosilane being the primary product. The synthesis of this compound evolved as researchers sought to create bifunctional silylating agents that could bridge organic frameworks while maintaining the reactive chlorosilane functionality.

Nomenclature and Classification

This compound belongs to the class of organochlorosilanes and exhibits a complex nomenclature system reflecting its multifunctional nature. The compound is systematically named according to International Union of Pure and Applied Chemistry guidelines as chloro-[2-[chloro(dimethyl)silyl]ethyl]-dimethylsilane. This comprehensive naming convention accurately describes the molecular architecture, highlighting the presence of two chlorodimethylsilyl groups connected by an ethylene bridge.

The compound is known by several alternative names and synonyms that reflect different aspects of its structure and applications. These include 1,2-ethanediylbis[chlorodimethyl-silane, 1,1,4,4-tetramethyl-1,4-dichlorodisilylethylene, and 2,5-dichloro-2,5-dimethyl-2,5-disilahexane. In specialized applications, particularly in protective group chemistry, it is often referred to by the trade name Stabase, which derives from its ability to form stable base-resistant protecting groups for primary amines.

Nomenclature Category Name/Identifier Source
IUPAC Name chloro-[2-[chloro(dimethyl)silyl]ethyl]-dimethylsilane
Common Name This compound
Alternative Name 1,2-ethanediylbis[chlorodimethyl-silane
Trade Name Stabase
Linear Formula [-CH₂Si(CH₃)₂Cl]₂
SMILES Notation ClSi(CCSi(C)C)C
InChI Key VGQOKOYKFDUPPJ-UHFFFAOYSA-N
CAS Registry Number 13528-93-3

The classification of this compound within organosilicon chemistry places it among the organochlorosilanes, which are characterized by the presence of silicon-chlorine bonds that render these compounds highly reactive toward nucleophiles. The compound features a bifunctional structure that distinguishes it from monofunctional chlorosilanes, enabling it to serve as a bridging reagent in various synthetic applications. Its moisture sensitivity and rapid hydrolysis characteristics classify it among the hydrolytically sensitive organosilicon compounds, requiring careful handling under anhydrous conditions.

Significance in Organosilicon Chemistry

The significance of this compound in organosilicon chemistry extends far beyond its role as a simple synthetic intermediate, encompassing fundamental contributions to protective group methodology, polymer science, and advanced materials development. Its primary significance lies in its exceptional utility as a protecting reagent for primary amines, where it forms remarkably stable tetramethyldisilylazacyclopentane derivatives that exhibit extraordinary resistance to strongly basic conditions. This property has revolutionized synthetic strategies in pharmaceutical chemistry, allowing for complex multi-step syntheses that would otherwise be impossible due to competing amine reactivity.

The compound serves as a crucial intermediate in the synthesis of silicon-based polymers, which have found widespread applications in sealants, adhesives, and specialized coatings. Its unique bifunctional nature allows for the creation of crosslinked polymer networks that exhibit enhanced thermal and chemical stability compared to conventional organic polymers. These silicon-based materials demonstrate superior performance in demanding environments, including aerospace applications, high-temperature industrial processes, and advanced electronic devices where conventional materials fail to meet performance requirements.

In surface modification applications, this compound plays a pivotal role in improving adhesion properties of materials, particularly in the electronics industry where enhanced surface characteristics directly translate to improved component performance. The compound's ability to form stable siloxane bonds with hydroxylated surfaces enables the creation of modified surfaces with tailored properties, including enhanced hydrophobicity, improved thermal stability, and reduced surface energy. These modifications are essential in the development of advanced electronic devices, optical components, and specialized coatings for harsh environmental applications.

The compound's significance extends to nanotechnology research, where it facilitates the fabrication of silicon-based nanoparticles with applications in drug delivery systems and diagnostic applications. Its controlled reactivity allows for precise surface functionalization of nanoparticles, enabling the attachment of targeting ligands, therapeutic agents, and imaging contrast materials. This capability has opened new avenues in nanomedicine, where precisely engineered nanoparticles can deliver therapeutic agents to specific cellular targets while minimizing off-target effects.

Structural Features and General Overview

This compound exhibits a distinctive molecular architecture characterized by two chlorodimethylsilyl groups connected through a flexible ethylene bridge, resulting in a compound with the molecular formula C₆H₁₆Cl₂Si₂ and a molecular weight of 215.27 grams per mole. The central ethylene unit provides conformational flexibility that enables the molecule to adopt various spatial arrangements, facilitating its reactivity with different substrates and its ability to form cyclic structures. Each silicon center adopts a tetrahedral geometry typical of tetravalent silicon compounds, with the chlorine atoms serving as reactive sites for nucleophilic substitution reactions.

The physical properties of this compound reflect its unique structural characteristics and molecular composition. The compound exists as a transparent, low-melting solid at room temperature, with a melting point ranging from 35 to 38 degrees Celsius and a boiling point of 198 degrees Celsius. Its density of 0.99 grams per cubic centimeter and flash point of 65 degrees Celsius indicate moderate volatility and flammability characteristics that require appropriate handling precautions. The compound demonstrates high sensitivity to moisture, undergoing rapid hydrolysis in the presence of water or protic solvents, which necessitates storage under inert atmosphere conditions.

Physical Property Value Units Source
Molecular Weight 215.27 g/mol
Melting Point 35-38 °C
Boiling Point 198 °C
Density 0.99 g/cm³
Flash Point 65 °C
Appearance Transparent low melting solid -
Exact Mass 214.016759 amu
Monoisotopic Mass 214.016759 amu

The molecular structure of this compound demonstrates the characteristic features of organosilicon compounds, including longer and weaker carbon-silicon bonds compared to carbon-carbon bonds. The silicon-carbon bond length of approximately 1.89 Angstroms significantly exceeds the typical carbon-carbon bond length of 1.54 Angstroms, suggesting reduced steric hindrance around silicon centers. This structural feature contributes to the compound's unique reactivity profile and its ability to undergo facile nucleophilic substitution reactions at the silicon centers. The presence of electron-withdrawing chlorine atoms enhances the electrophilic character of the silicon centers, making them highly susceptible to attack by nucleophiles such as amines, alcohols, and water.

Properties

IUPAC Name

chloro-[2-[chloro(dimethyl)silyl]ethyl]-dimethylsilane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H16Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQOKOYKFDUPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC[Si](C)(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065520
Record name Ethylenebis(chlorodimethylsilane)
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Molecular Weight

215.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13528-93-3
Record name 1,1′-(1,2-Ethanediyl)bis[1-chloro-1,1-dimethylsilane]
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Record name 1,2-Bis(chlorodimethylsilyl)ethane
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Record name Silane, 1,1'-(1,2-ethanediyl)bis[1-chloro-1,1-dimethyl-
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Record name Ethylenebis(chlorodimethylsilane)
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Record name 1,2-BIS(CHLORODIMETHYLSILYL)ETHANE
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Preparation Methods

Hydrosilylation-Based Preparation

The most established and industrially relevant method for preparing 1,2-bis(chlorodimethylsilyl)ethane involves hydrosilylation reactions. This process typically uses chlorodimethylsilane and chlorodimethylvinylsilane as starting materials.

  • Reaction Overview :
    The hydrosilylation reaction is the addition of a silicon-hydrogen (Si-H) bond across a carbon-carbon double bond (vinyl group). In this case, chlorodimethylsilane reacts with chlorodimethylvinylsilane to yield this compound.
  • Catalysts :
    Both homogeneous and heterogeneous catalysts are employed to promote hydrosilylation. Preferred heterogeneous catalysts include metals from group VIII such as palladium, platinum, nickel, cobalt, and iron, as well as metal oxides and sulfides like copper chromite and molybdenum sulfide.
  • Process Conditions :
    The reaction is typically conducted under controlled molar ratios of reactants and hydrogen, with hydrogenation-promoting catalysts facilitating the conversion of intermediate halogenated disilaethenes to the desired disilaethanes.
  • References :
    This method is extensively described in patents and literature (e.g., U.S. Patents 3,041,362; 3,497,539; 3,220,972; 3,674,739 and DE-A 2 131 742), highlighting the industrial relevance and optimization of hydrosilylation for halogenated 1,2-disilaethanes.

Chlorination of Bis(trimethylsilyl)ethane

An alternative synthetic route involves the chlorination of bis(trimethylsilyl)ethane:

  • Reaction Principle :
    Bis(trimethylsilyl)ethane is chlorinated to replace trimethylsilyl groups with chlorodimethylsilyl groups, forming this compound.
  • Historical Context :
    This method was reported in the 1960s and 1970s by Kumada et al. and Ishikawa et al. in the Journal of Organometallic Chemistry, indicating its early development and application in organosilicon chemistry.
  • Advantages and Limitations :
    While effective, this method requires handling of chlorinating agents and careful control of reaction conditions to avoid over-chlorination or side reactions.

Reaction of Disilanes with Organyl Chlorides or Hydrogen Chloride

Another route to halogenated 1,2-disilaethanes is through the reaction of disilanes with organyl chlorides or hydrogen chloride:

  • Mechanism :
    Disilanes react with chlorinating agents such as organyl chlorides or HCl to introduce chlorine atoms into the silicon moieties, yielding chlorodimethylsilyl derivatives.
  • Reported Studies :
    Sakurai et al. described this approach in Tetrahedron Letters (1966), emphasizing its utility in preparing halogenated disilaethanes.
  • Practical Considerations :
    This method may require strict control of stoichiometry and reaction environment to ensure selective chlorination.

Reduction to 1,2-Bis(dimethylsilyl)ethane (Related Process)

Though focused on the chlorinated compound, it is noteworthy that this compound serves as a precursor to hydrosilanes such as 1,2-bis(dimethylsilyl)ethane via reduction:

  • Reduction Method :
    Lithium aluminum hydride (LiAlH4) in solvents like tetraglyme reduces the chlorodimethylsilyl groups to hydrosilyl groups.
  • Yield and Purification :
    The hydrosilane product is obtained in good yield (~81%) after purification by distillation under reduced pressure.
  • Implication :
    This highlights the versatility of this compound as a synthetic intermediate.

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Conditions Key Features/Notes References
Hydrosilylation of chlorodimethylsilane and chlorodimethylvinylsilane Chlorodimethylsilane, chlorodimethylvinylsilane Homogeneous/heterogeneous catalysts (Pd, Pt, Ni, Co, Fe) Industrially preferred; controlled molar ratios; hydrogenation steps
Chlorination of bis(trimethylsilyl)ethane Bis(trimethylsilyl)ethane Chlorinating agents Early reported method; requires careful control
Reaction of disilanes with organyl chlorides or HCl Disilanes, organyl chlorides or HCl Chlorination conditions Alternative chlorination route; selective chlorination
Polycondensation using this compound This compound, lithio reagents, vinyl monomers THF solvent, controlled addition rate, LDA base Used for oligomer synthesis; reaction rate affects polymer properties
Reduction to hydrosilane (related) This compound, LiAlH4 LiAlH4 in tetraglyme, 0 °C to 50 °C High yield; purification by distillation

Scientific Research Applications

Silicon-Based Polymers

BSE serves as a crucial intermediate in synthesizing silicon-based polymers. These polymers are utilized in:

  • Sealants and Adhesives : The unique structure of BSE enhances the thermal and chemical stability of these materials, making them suitable for demanding applications in construction and automotive industries.
  • Coatings : BSE contributes to the formulation of coatings that exhibit improved durability and resistance to environmental factors .

Surface Modification

BSE is extensively used in surface modification techniques to enhance the adhesion properties of various materials. This is particularly advantageous in the electronics industry, where better surface characteristics can lead to improved performance of electronic components. For instance, BSE has been employed to modify the surfaces of substrates to increase their compatibility with silicon-based materials .

Organosilicon Chemistry

In organosilicon chemistry, BSE acts as a valuable reagent that facilitates the development of novel silicon-containing compounds. These compounds have potential applications in:

  • Pharmaceuticals : BSE is involved in synthesizing active pharmaceutical ingredients (APIs) through silylation reactions.
  • Agrochemicals : Its reactivity allows for the creation of silicon-based agrochemicals that can enhance crop protection and yield .

Nanotechnology

BSE plays a significant role in nanotechnology, particularly in fabricating silicon-based nanoparticles. These nanoparticles have diverse applications, including:

  • Drug Delivery Systems : BSE-derived nanoparticles can encapsulate drugs for targeted delivery, improving therapeutic efficacy.
  • Diagnostics : The unique properties of silicon nanoparticles make them suitable for use in biosensors and imaging agents .

Protective Coatings

The compound is also utilized in formulating protective coatings that resist moisture and chemicals. These coatings are vital in industries such as automotive and aerospace, where materials are exposed to harsh environmental conditions .

Case Study 1: Synthesis of Silicon-Containing Oligomers

A study demonstrated the use of BSE in synthesizing novel organosilicon oligomers through anionic polycondensation reactions. The reaction involved mixing BSE with other silanes and monitored over time to observe changes in molecular weight, indicating successful polymerization processes. The resulting oligomers exhibited desirable properties for various applications .

Case Study 2: Surface Modification for Electronics

Research highlighted the effectiveness of BSE in enhancing the adhesion properties of substrates used in electronic devices. By modifying surfaces with BSE, researchers achieved improved performance metrics for electronic components, showcasing its potential impact on device reliability and efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Bis(methyldiethoxysilyl)ethane

  • Molecular Formula : C₁₂H₃₀O₄Si₂
  • Key Features : Replaces Cl with ethoxy (–OCH₂CH₃) groups, increasing steric bulk and reducing reactivity.
  • Applications : Used as a chemical intermediate for silicone polymers and 3D structural analysis due to its hydrolytic stability .
  • Contrast : Less reactive than 1,2-Bis(chlorodimethylsilyl)ethane, making it unsuitable for ALD but preferable for controlled hydrolysis in material science.

1,2-Bis(dichloromethylsilyl)ethane

  • Molecular Formula : C₄H₁₀Cl₄Si₂
  • Key Features : Contains dichloromethyl (–CHCl₂) substituents, enhancing halogen density and Lewis acidity.
  • Applications: A reactive precursor in organosilicon synthesis, but its instability and toxicity limit industrial use .
  • Contrast : Higher chlorine content increases corrosivity compared to this compound, restricting its handling to specialized environments.

1,2-Bis(trimethylsiloxy)ethane

  • Molecular Formula : C₈H₂₂O₂Si₂
  • Key Features : Features trimethylsiloxy (–OSi(CH₃)₃) groups, imparting hydrophobicity and thermal stability.
  • Applications : Employed as a protecting group in organic synthesis and in silicone-based coatings .
  • Contrast : Lacks reactive Si–Cl bonds, rendering it inert under conditions where this compound is active.

1,2-Bis(2-chloroethoxy)ethane

  • Molecular Formula : C₆H₁₂Cl₂O₂
  • Key Features : Chloroethoxy (–OCH₂CH₂Cl) groups linked via ether bonds.
  • Applications : Used in pharmaceutical intermediates and agrochemicals due to its bifunctional reactivity .
  • Contrast : The absence of silicon reduces its utility in ALD but enhances solubility in polar solvents compared to silicon analogs.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications
This compound C₆H₁₆Cl₂Si₂ 215.27 Cl, CH₃ High (Si–Cl hydrolysis) ALD precursors, CO₂ reduction , Remdesivir synthesis
1,2-Bis(methyldiethoxysilyl)ethane C₁₂H₃₀O₄Si₂ 294.50 OCH₂CH₃, CH₃ Moderate Silicone polymers, 3D modeling
1,2-Bis(dichloromethylsilyl)ethane C₄H₁₀Cl₄Si₂ 256.10 Cl₂, CH₃ Very high Reactive intermediates
1,2-Bis(trimethylsiloxy)ethane C₈H₂₂O₂Si₂ 206.43 OSi(CH₃)₃ Low Protecting groups, coatings
1,2-Bis(2-chloroethoxy)ethane C₆H₁₂Cl₂O₂ 187.06 OCH₂CH₂Cl Moderate (ether cleavage) Pharmaceuticals, agrochemicals

Biological Activity

1,2-Bis(chlorodimethylsilyl)ethane (CAS No. 13528-93-3) is an organosilicon compound notable for its applications in organic synthesis and potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with biological molecules, mechanisms of action, and relevant case studies.

This compound has the molecular formula C6H16Cl2Si2C_6H_{16}Cl_2Si_2 and a molecular weight of 215.27 g/mol. It appears as a colorless liquid with a melting point ranging from 34 to 40 °C and a boiling point between 198 to 200 °C . The structure features two chlorodimethylsilyl groups attached to a central ethane chain, which contributes to its reactivity as a silylating agent.

The primary biological activity of this compound involves its role as a protecting group for primary amines in organic synthesis. It reacts with primary amines to form stable adducts, effectively shielding the amine functionality from further reactions. This property is particularly valuable in the synthesis of pharmaceuticals where selective reactivity is crucial .

The mechanism involves rapid reaction with moisture and protic solvents, which can influence its stability and efficacy in biological systems. The electrophilic nature of the silyl group allows it to engage in various chemical transformations, making it a versatile reagent in synthetic chemistry .

Silylation Reaction

The silylation reaction facilitated by this compound is typically performed under mild conditions using a base. The removal of the protecting group can be achieved through acidic hydrolysis or fluoride sources. This reversible reaction is crucial for maintaining the integrity of sensitive amine functionalities during multi-step syntheses.

Case Studies

  • Antibacterial Activity : Research has indicated that compounds similar to this compound exhibit antibacterial properties. For instance, studies on related silylated compounds have shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial drug development .
  • Pharmaceutical Synthesis : In the pharmaceutical industry, this compound has been employed as a protecting agent in the synthesis of complex molecules. Its ability to selectively protect amines allows for the synthesis of intricate structures without compromising functional groups that may be reactive under certain conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with other silanes:

Compound NameMolecular FormulaUnique Features
1,3-Bis(chlorodimethylsilyl)propaneC6H16Cl2Si2Contains a propane linker instead of ethane
DimethylchlorosilaneC2H6ClSiSimpler structure; used as a precursor for silylation
Ethylenebis[chlorodimethylsilane]C6H16Cl2Si2Similar structure but used differently in applications

These compounds share functional similarities but differ in their structural configurations and specific applications.

Q & A

Q. What are the optimal synthetic routes for 1,2-Bis(chlorodimethylsilyl)ethane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via hydrosilylation or substitution reactions. For example, analogous bis-silyl ethanes (e.g., 1,2-Bis(methyldiethoxysilyl)ethane) are synthesized by reacting dichlorosilanes with ethylene glycol derivatives under inert atmospheres. Key parameters include:
  • Solvent choice : Toluene or THF is often used to stabilize intermediates.
  • Catalysts : Transition-metal catalysts (e.g., Pt-based) may accelerate hydrosilylation .
  • Temperature : Reactions are typically conducted at 60–80°C to balance kinetics and side reactions.
    Yield optimization requires rigorous exclusion of moisture, as hydrolysis competes with desired pathways .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 29Si^{29}\text{Si} NMR to confirm silyl group connectivity and absence of hydrolyzed silanol impurities.
  • GC-MS : To detect volatile byproducts (e.g., chlorinated hydrocarbons).
  • Elemental analysis : Verify C, H, Si, and Cl content against theoretical values (e.g., C: 34.7%, Cl: 21.4% for C6_6H18_{18}Cl2_2Si2_2) .
    Structural data files (SDF/MOL) and InChI keys (e.g., HITBDIPWYKTHIH-UHFFFAOYSA-N for analogs) aid in computational validation .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound is moisture-sensitive due to reactive Si–Cl bonds. Best practices include:
  • Storage : Under inert gas (Ar/N2_2) in sealed, amber glass vials at –20°C.
  • Handling : Use Schlenk lines or gloveboxes to prevent hydrolysis.
  • Stability testing : Monitor via FTIR for Si–Cl peak degradation (500–600 cm1^{-1}) over time .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what mechanistic insights exist?

  • Methodological Answer : The compound acts as a bifunctional silylating agent. In Pd-catalyzed couplings, Si–Cl bonds activate substrates via oxidative addition. Key steps:

Transmetalation : Silyl groups transfer to Pd centers, forming intermediates.

Reductive elimination : Generates Si–C bonds in products.
Kinetic studies on analogous bis-silyl compounds suggest pseudo-first-order dependence on catalyst concentration, with rate constants increasing linearly with [Pd] .
Mechanistic probes: Isotopic labeling (29Si^{29}\text{Si}) and DFT calculations to map transition states .

Q. What role does this compound play in silicon-based polymer synthesis?

  • Methodological Answer : It serves as a monomer for polysiloxanes or hybrid organic-inorganic materials. Strategies include:
  • Controlled hydrolysis : Adjust pH (acidic/neutral) to tune siloxane network density.
  • Copolymerization : Combine with tetraethoxysilane (TEOS) to enhance mechanical stability.
    Rheological studies on similar bis-silyl ethanes show that higher Cl content accelerates gelation but increases brittleness. Optimize molar ratios (e.g., 1:2 Cl:Si) for desired elasticity .

Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Use quantum mechanical methods:
  • DFT : Calculate bond dissociation energies (BDEs) for Si–Cl (~340 kJ/mol) and Si–C (~310 kJ/mol) to predict cleavage preferences.
  • Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF).
    Benchmark against experimental data (e.g., hydrolysis rates) to validate models. Software: Gaussian, ORCA, or VASP .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis(chlorodimethylsilyl)ethane
Reactant of Route 2
Reactant of Route 2
1,2-Bis(chlorodimethylsilyl)ethane

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